Cas no 95407-69-5 (4-Methoxy-TEMPO)

4-Methoxy-TEMPO structure
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
CAS No:95407-69-5
MF:C10H20NO2
MW:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25

4-Methoxy-TEMPO Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
    • 4-Methoxy-TEMPO, free radical
    • 4-Methoxy-TEMPO
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
    • 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
    • 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
    • 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
    • 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
    • 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
    • 4-OMe-TEMPO
    • Methoxytetramethylpiperidineoxyl
    • 4-Methoxy-TEMPO Free Radical
    • 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
    • 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
    • 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
    • 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
    • M-TEMPO
    • Metexyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
    • 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
    • (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
    • MDL: MFCD00270334
    • Inchi: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
    • InChI Key: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
    • SMILES: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
    • BRN: 4740399

Computed Properties

  • Exact Mass: 186.14900
  • Monoisotopic Mass: 186.149404
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: Red solid
  • Melting Point: 40.0 to 45.0 deg-C
  • Boiling Point: 242.1±29.0 °C at 760 mmHg
  • Flash Point: 100.2±24.3 °C
  • PSA: 12.47000
  • LogP: 1.93780
  • Solubility: Insoluble in water

4-Methoxy-TEMPO Security Information

4-Methoxy-TEMPO Customs Data

  • HS CODE:2933399990

4-Methoxy-TEMPO Pricemore >>

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4-Methoxy-TEMPO Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ;  25 °C
Reference
Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex
Lovisari, Marta; McDonald, Aidan R., Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen ,  2270838-76-9 Solvents: 2-Methyltetrahydrofuran ;  -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ;  -80 °C
Reference
A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity
Gordon, Jesse B. ; Vilbert, Avery C.; Siegler, Maxime A.; Lancaster, Kyle M. ; Moenne-Loccoz, Pierre; et al, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE

Production Method 3

Reaction Conditions
Reference
Guest rotations within a capsuleplex probed by NMR and EPR techniques
Kulasekharan, Revathy; Jayaraj, Nithyanandhan; Porel, Mintu; Choudhury, Rajib; Sundaresan, Arun Kumar; et al, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE

Production Method 4

Reaction Conditions
Reference
Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review
Merbouh, Nabyl; Bobbitt, James M.; Brueckner, Christian, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus

Production Method 5

Reaction Conditions
Reference
Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory
Wu, Longmin; Guo, Xia; Wang, Jun; Guo, Qingxiang; Liu, Zhongli; et al, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus

Production Method 6

Reaction Conditions
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ;  -105 °C
Reference
Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity
Gordon, Jesse B. ; Albert, Therese ; Yadav, Sudha ; Thomas, Jithin ; Siegler, Maxime A. ; et al, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
Reference
Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives
Wang, Chunxia; Zhang, Luoqiang; You, Jingsong, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Reference
TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates
Bragd, Petter L.; Besemer, Arie C.; van Bekkum, Herman, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 70 °C
1.2 2 d, 70 °C
Reference
Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra
Jayaraj, Nithyanandhan; Porel, Mintu; Ottaviani, M. Francesca; Maddipatla, Murthy V. S. N.; Modelli, Alberto; et al, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Electrochemical oxidation of nitroxyl radicals
Shchukin, G. I.; Ryabinin, V. A.; Grigor'ev, I. A.; Volodarskii, L. B., Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Reference
Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-)
Miyazawa, Takeo; Endo, Takeshi; Shiihashi, Shigeo; Okawara, Makoto, Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus

Production Method 12

Reaction Conditions
Reference
Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds
Togashi, Kensuke; Imachi, Ron; Tomioka, Katsuyuki; Tsuboi, Hidenori; Ishida, Takayuki; et al, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus

Production Method 13

Reaction Conditions
Reference
Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts
Yoshida, Eri; Takata, Toshikazu; Endo, Takeshi; Ishizone, Takashi; Hirao, Akira; et al, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus

4-Methoxy-TEMPO Raw materials

4-Methoxy-TEMPO Preparation Products

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